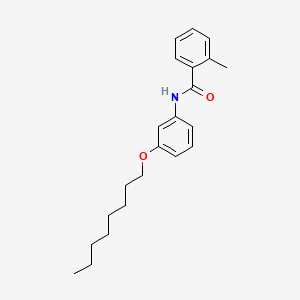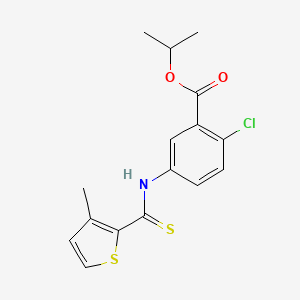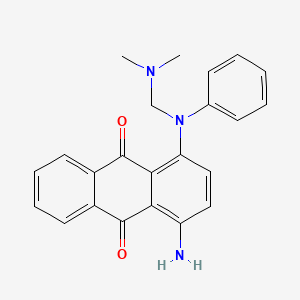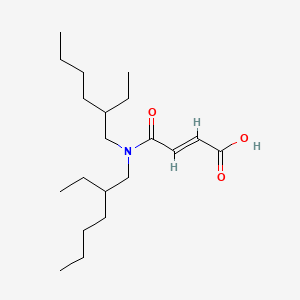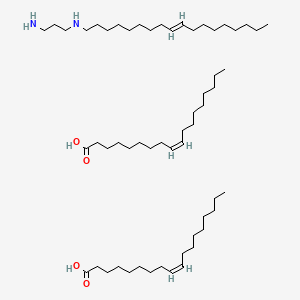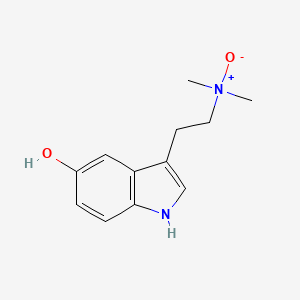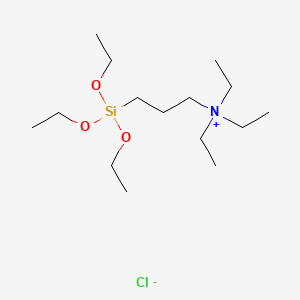
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilicon compound widely used in various scientific and industrial applications. It is known for its ability to improve the interfacial bonding properties of materials, making it valuable in the production of coatings, adhesives, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :
Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.
Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.
Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.
Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products
The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .
Wissenschaftliche Forschungsanwendungen
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce microbial adhesion.
Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial coatings.
Industry: Widely used in the production of coatings, adhesives, sealants, and as a surface modifier in various materials
Wirkmechanismus
The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
Uniqueness
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of triethoxysilyl and ammonium groups, which provide both excellent adhesion properties and antimicrobial activity. This dual functionality makes it particularly valuable in applications requiring both mechanical strength and microbial resistance .
Eigenschaften
CAS-Nummer |
84901-28-0 |
|---|---|
Molekularformel |
C15H36ClNO3Si |
Molekulargewicht |
341.99 g/mol |
IUPAC-Name |
triethyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QKWRITOXHWTBFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


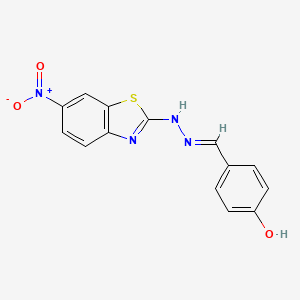
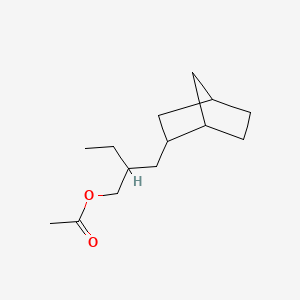
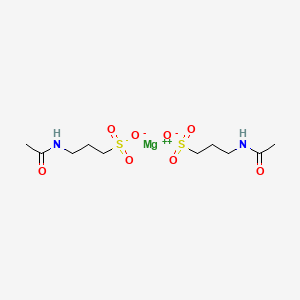
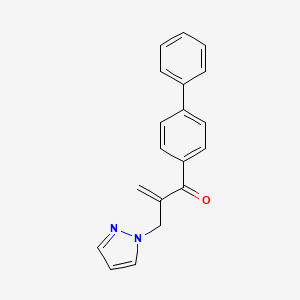
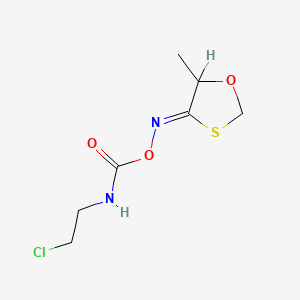
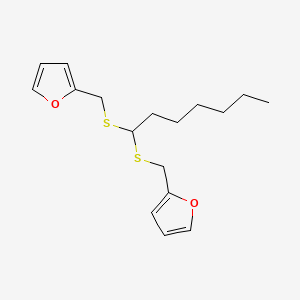
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
